![molecular formula C12H17N3O2 B1297221 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid CAS No. 841222-87-5](/img/structure/B1297221.png)
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H17N3O2 . It has a molecular weight of 235.29 . The IUPAC name for this compound is 1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is 1S/C12H17N3O2/c1-8-7-9(2)14-12(13-8)15-5-3-10(4-6-15)11(16)17/h7,10H,3-6H2,1-2H3,(H,16,17) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The melting point of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is between 158-160 degrees Celsius . Other physical and chemical properties such as solubility, density, and boiling point are not specified in the retrieved data.Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors
Research on dipeptidyl peptidase IV (DPP IV) inhibitors, which include compounds with pyrimidine and piperidine moieties, has shown significant implications in the treatment of type 2 diabetes mellitus (T2DM). The search for new DPP IV inhibitors is intense due to the recent approval of marketed compounds and the lack of detected long-term side effects. Ideal inhibitors should selectively inhibit GLP-1 and GIP degradation without affecting DPP IV's interaction with other proteins (Mendieta, Tarragó, & Giralt, 2011).
Central Nervous System (CNS) Acting Drugs
Heterocycles, including pyrimidine and piperidine, are identified as functional chemical groups potentially serving as lead molecules for the synthesis of compounds with CNS activity. The structural diversity of these compounds allows for a broad range of CNS effects, from depression to euphoria and convulsion, suggesting their utility in developing novel CNS-targeted therapies (Saganuwan, 2017).
Anticarcinogenicity and Toxicity
The structure of carboxylic acid derivatives, including pyrimidine moieties, contributes to their anticarcinogenicity and toxicity. Organotin(IV) complexes with pyrimidine show high cytotoxic activity, suggesting their potential in antitumor activity and cancer therapy research. The molecular structure, particularly the presence of tin–nitrogen and tin–sulfur bonds, plays a crucial role in their biological properties (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including those derived from piperidine and pyrimidine structures, are studied for their inhibitory effects on microbes used in fermentative production of biorenewable chemicals. Understanding the mechanisms behind this inhibition can inform the engineering of more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Safety and Hazards
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-6-9(2)14-12(13-8)15-5-3-4-10(7-15)11(16)17/h6,10H,3-5,7H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSSRSNBRMYUKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349504 |
Source
|
Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid | |
CAS RN |
841222-87-5 |
Source
|
Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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